Product packaging for (3S)-3-Sulfanylhexanal(Cat. No.:CAS No. 577969-22-3)

(3S)-3-Sulfanylhexanal

Cat. No.: B12571506
CAS No.: 577969-22-3
M. Wt: 132.23 g/mol
InChI Key: MMODARXIJRCRGL-LURJTMIESA-N
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Description

(3S)-3-Sulfanylhexanal (CAS: 51755-72-7), also known as (3S)-3-mercaptohexanal, is a high-value aliphatic sulfur compound renowned for its potent organoleptic properties. It is a key odorant and flavorant of significant interest in research, particularly in the fields of flavor, fragrance, and food science. Its aroma is characterized by complex green, tropical, and citrus notes, with common descriptors including fruity, green, tropical, and citrus, often with a sulfurous or onion-like undertone . The primary research value of this compound lies in its role as an impact odorant. It is extensively studied in the analysis of wine aroma, especially in Sauvignon blanc and other white wines, where it contributes to characteristic passionfruit and grapefruit aromas . Research focuses on its biogenesis from non-volatile precursor compounds present in grapes, such as cysteine-S-conjugates, and its release during alcoholic fermentation . The (3S) enantiomer is of specific interest due to the stereospecific nature of odor perception and potential differences in sensory thresholds compared to its (3R) counterpart . Analytical methods for quantifying this compound and its precursors are a key area of methodology development. These often involve Gas Chromatography-Mass Spectrometry (GC-MS) and require careful sample preparation, including derivatization techniques for precursor analysis . As a reference standard, this compound is crucial for the accurate quantification and sensory profiling in these complex matrices. This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. It should be handled by qualified laboratory personnel with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B12571506 (3S)-3-Sulfanylhexanal CAS No. 577969-22-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

577969-22-3

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(3S)-3-sulfanylhexanal

InChI

InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m0/s1

InChI Key

MMODARXIJRCRGL-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](CC=O)S

Canonical SMILES

CCCC(CC=O)S

Origin of Product

United States

Stereochemical Aspects and Chiral Recognition of 3s 3 Sulfanylhexanal

Chiral Purity and Enantiomeric Excess Determination

The assessment of chiral purity, often expressed as enantiomeric excess (ee), is crucial for characterizing a chiral compound. unife.it Enantiomeric excess quantifies the purity of a sample, indicating how much one enantiomer is present in excess of the other in a mixture. heraldopenaccess.us A variety of analytical techniques are employed to separate and quantify enantiomers, with chromatographic methods being the most prominent. unife.itheraldopenaccess.us

For volatile sulfur compounds structurally related to (3S)-3-Sulfanylhexanal, such as 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (B1210297) (3MHA), gas chromatography (GC) is a widely used and effective method. nih.gov This technique typically utilizes a chiral stationary phase, often based on derivatized cyclodextrins, which allows for the differential interaction and separation of enantiomers. nih.govgcms.cz The separated enantiomers are then detected, and their relative peak areas are used to calculate the enantiomeric excess.

High-performance liquid chromatography (HPLC) is another powerful tool for chiral separations. heraldopenaccess.usuma.es For related thiol compounds, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully developed. nih.gov This method may involve a derivatization step to enhance chromatographic separation and detection sensitivity. Polysaccharide-based chiral stationary phases are commonly used in this context. nih.gov The determination of enantiomeric purity is a critical step in evaluating the quality of pharmaceutical products and other biologically active compounds. digitellinc.comnih.gov

A summary of common analytical methods for determining the enantiomeric composition of related chiral thiols is presented below.

Analytical TechniqueStationary Phase/Column TypeDetection MethodApplication Notes
Gas Chromatography (GC) Cyclodextrin Capillary ColumnFlame Ionization Detector (FID) or Mass Spectrometry (MS)Effective for separating volatile enantiomers like those of 3MH and 3MHA. nih.gov
High-Performance Liquid Chromatography (HPLC) Polysaccharide-based Chiral Column (e.g., Lux Amylose-1)Tandem Mass Spectrometry (MS/MS)Often requires derivatization of the thiol group; provides high sensitivity and accuracy. nih.gov
Capillary Electrophoresis (CE) Cyclodextrin-based selectorsUV DetectionA validated method for determining chiral purity in pharmaceutical compounds. mdpi.com

Stereochemical Stability and Interconversion

The stereochemical stability of a chiral center is its resistance to racemization—the conversion of an enantiomerically pure sample into a 50:50 mixture of both enantiomers. While detailed studies specifically documenting the stereochemical stability and potential for racemization of this compound under various conditions (e.g., temperature, pH) are not extensively detailed in the available literature, insights can be drawn from related compounds in specific environments.

For instance, research on the related compound 3-mercaptohexan-1-ol (3MH) in wine during alcoholic fermentation has shown dynamic changes in the enantiomeric ratio. nih.gov At the beginning of the fermentation of dry white wines, the (S)-enantiomer of 3MH was predominant (over 60%), but as fermentation progressed, the ratio approached an even 50:50. nih.gov This shift suggests either a stereoselective enzymatic conversion or depletion process rather than simple chemical racemization. In contrast, the enantiomeric distribution of 3MH showed little change during the fermentation of certain sweet wines, indicating that the conditions of the matrix and the metabolic activity of the microorganisms involved play a crucial role in the final stereochemical composition. nih.gov The enantiomeric ratio of the related ester, 3-mercaptohexyl acetate (3MHA), remained constant throughout fermentation, suggesting its chiral center is more stable under these specific biological conditions. nih.gov

Influence of Chirality on Chemical Reactivity

The three-dimensional arrangement of atoms in enantiomers dictates how they interact with other chiral molecules or environments. A reaction that favors the formation of one stereoisomer over another is termed stereoselective. masterorganicchemistry.com The influence of chirality on reactivity is most profoundly observed in biological systems, where interactions with enzymes and receptors are highly stereospecific.

Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity, preferentially binding to and catalyzing reactions for one enantiomer over the other. The aforementioned changes in the enantiomeric ratio of 3-mercaptohexan-1-ol during fermentation provide a clear example of this principle. nih.gov The shift from an S-dominant mixture towards a racemic one implies that yeast enzymes may be selectively producing or consuming one enantiomer, demonstrating that the chirality at the C3 position directly influences the compound's reactivity and metabolic fate in a biological system.

This stereospecificity also extends to biological recognition, such as sensory perception. The enantiomers of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate possess distinct aromas, which arises from their differential interaction with chiral olfactory receptors in the nose. nih.gov For 3MH, the (R)-form is described as zesty and grapefruit-like, while the (S)-form is associated with passion fruit. nih.gov This difference in biological response is a direct consequence of the molecule's chirality influencing its "reactivity" or binding affinity with its specific chiral receptor.

Biogenesis and Metabolic Pathways Involving 3s 3 Sulfanylhexanal

Precursor Compounds and Their Chemical Transformation Pathways

(3S)-3-Sulfanylhexanal originates from odorless, non-volatile precursors present in natural matrices. These precursors are S-conjugates, which undergo transformation to release the volatile thiol. The primary precursors are glutathionylated and cysteinylated adducts of hexenal.

The initial step in the formation of this compound precursors is the conjugation of glutathione (B108866) (GSH) to an unsaturated aldehyde. In grapes, for instance, the precursor S-3-(hexan-1-ol)-glutathione (GSH-3SH) is synthesized from the reaction of reduced glutathione with trans-2-hexenal (B146799). This reaction can be catalyzed by glutathione S-transferases (GSTs) as part of a detoxification process within the plant cell. The identification of S-3-(hexanal)-glutathione and its bisulfite adduct in Sauvignon blanc grape juice further supports the role of glutathionylated compounds as primary precursors.

Environmental stressors such as UV-C irradiation, water deficit, and extreme temperatures have been shown to up-regulate the biosynthesis of these glutathionylated precursors in grapevines, suggesting a link between plant defense mechanisms and aroma potential.

The transformation of the initial glutathionylated precursor to the cysteinylated form is a critical step in the metabolic pathway. This conversion involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety.

The direct precursor to this compound is its cysteinylated conjugate, S-3-(hexanal)-cysteine. This compound is primarily formed through the catabolism of the corresponding glutathionylated precursor. The process is initiated by γ-glutamyltranspeptidases, which remove the glutamic acid residue, followed by the action of carboxypeptidases that cleave the glycine residue.

The presence of S-3-(hexan-1-ol)-L-cysteine (Cys-3SH) has been identified in various natural sources, including grapes and hops. In many plants, the cysteinylated form is considered a key storage and transport form of the thiol precursor before its final release.

Table 1: Key Precursor Compounds of this compound

Precursor Type Specific Compound Example Role in Pathway
Glutathionylated S-3-(hexanal)-glutathione Initial conjugate formed in the plant

Enzymatic Mechanisms in this compound Formation (e.g., β-lyases)

The release of the volatile and odorous this compound from its non-volatile cysteinylated precursor is catalyzed by enzymes with carbon-sulfur β-lyase activity. These enzymes are pivotal in the development of the characteristic aroma profiles of many fermented beverages.

Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates. The reaction results in the formation of the free thiol (in this case, 3-sulfanylhexanal), pyruvate, and ammonia.

During alcoholic fermentation of grape must or beer wort, yeasts such as Saccharomyces cerevisiae play a crucial role in this enzymatic release. The efficiency of this conversion can vary significantly between different yeast strains, depending on their level of β-lyase activity. Research has demonstrated that treating cysteine conjugate precursors with β-lyase preparations results in the formation of 3-mercaptohexanal (B1221480).

Biosynthetic Pathways in Natural Matrices

The formation of this compound precursors is well-documented in various plants, most notably in grapes (Vitis vinifera) and hops (Humulus lupulus). The biosynthetic pathways in these matrices involve the initial formation of lipid-derived aldehydes and their subsequent conjugation with sulfur-containing peptides.

In grape berries, the biosynthesis of precursors is linked to the plant's defense and detoxification mechanisms. Environmental stress factors can significantly enhance the accumulation of both glutathionylated and cysteinylated precursors. For example, studies have shown that UV-C irradiation and water deficit can increase the transcription of genes encoding for glutathione S-transferases, leading to higher concentrations of S-3-(hexan-1-ol)-glutathione.

In hops, a similar pathway exists, where odorless glutathionylated and cysteinylated precursors are synthesized. These precursors are then available for enzymatic conversion by yeast during the brewing process, contributing to the final aroma of the beer. The profile and concentration of these precursors can be highly dependent on the hop variety.

Table 2: Occurrence of this compound Precursors in Natural Matrices

Natural Matrix Key Precursors Found Influencing Factors
Grapes (Vitis vinifera) S-3-(hexan-1-ol)-glutathione, S-3-(hexan-1-ol)-L-cysteine Grape variety, environmental stress, viticultural practices
Hops (Humulus lupulus) Glutathionylated and cysteinylated precursors of 3-sulfanylhexanol Hop variety, growing conditions

Metabolic Intermediates and Downstream Products

The metabolic pathway leading to and from this compound involves several key intermediates and can proceed to various downstream products, particularly during fermentation.

A significant metabolic intermediate is the dipeptide S-conjugate, S-3-(hexan-1-ol)-γ-glutamyl-cysteine. This compound is formed from the glutathionylated precursor by the action of γ-glutamyl transpeptidase, which removes the terminal glutamic acid. It is then further metabolized to the cysteinylated precursor.

Once this compound is released, it can undergo further enzymatic transformations by yeast. A primary downstream reaction is the reduction of the aldehyde group to an alcohol, forming the potent aroma compound 3-sulfanylhexan-1-ol (3SH). This reduction is a crucial step in the development of the final aroma profile of beverages like wine and beer, as 3-sulfanylhexan-1-ol possesses distinct and desirable sensory properties. The enzymatic reduction is carried out by alcohol dehydrogenases present in yeast.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Sulfanylhexan-1-ol (3SH)
S-3-(hexanal)-glutathione
S-3-(hexan-1-ol)-glutathione (GSH-3SH)
S-3-(hexanal)-cysteine
S-3-(hexan-1-ol)-L-cysteine (Cys-3SH)
S-3-(hexan-1-ol)-γ-glutamyl-cysteine
Glutathione (GSH)
trans-2-hexenal
Pyruvate
Ammonia

Chemical Reactivity and Reaction Mechanisms of 3s 3 Sulfanylhexanal

Thiol Group Reactivity (e.g., Oxidation, Addition Reactions)

The thiol group is known for its nucleophilicity and its susceptibility to oxidation. These properties are central to the chemical behavior of (3S)-3-Sulfanylhexanal.

Oxidation:

One of the most significant reactions of thiols is their oxidation to disulfides. In the case of this compound, mild oxidizing agents can lead to the formation of bis(3-oxohexyl) disulfide. This reaction involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms. This type of transformation is crucial in various chemical and biological systems. The general mechanism for thiol oxidation can proceed through various pathways, including radical mechanisms or SN2-type reactions on a sulfur atom, depending on the oxidant used. nih.govyoutube.com

A variety of reagents can effect this transformation, ranging from simple air oxidation, which is often slow, to more controlled chemical oxidants. The choice of oxidant can influence the reaction rate and the potential for over-oxidation to other sulfur-containing species like sulfinic or sulfonic acids.

Oxidizing Agent Typical Conditions Product Reference
Air (O₂)Often slow, can be catalyzed by metal ionsbis(3-oxohexyl) disulfide youtube.com
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solutionbis(3-oxohexyl) disulfide organic-chemistry.org
Iodine (I₂)In the presence of a base (e.g., NaHCO₃)bis(3-oxohexyl) disulfide organic-chemistry.org
Dimethyl sulfoxide (B87167) (DMSO)Acid or base catalysisbis(3-oxohexyl) disulfide organic-chemistry.org

Addition Reactions:

The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This allows it to participate in various nucleophilic addition reactions. A key example is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. While this is an intermolecular reaction, it highlights the nucleophilic character of the thiol group which can react with suitable electrophiles.

Aldehyde Group Reactivity (e.g., Nucleophilic Additions, Condensations)

The aldehyde group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. libretexts.orgstudy.commasterorganicchemistry.com

Nucleophilic Additions:

This compound can undergo nucleophilic addition at the carbonyl carbon. The reaction proceeds via attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the aldehyde is generally greater than that of a ketone due to less steric hindrance and fewer electron-donating alkyl groups. study.com

A prominent example is the reaction with Grignard reagents (R-MgX). This reaction is a powerful tool for forming new carbon-carbon bonds and results in the formation of a secondary alcohol upon acidic workup.

Nucleophile Reagent Example Product Type General Conditions
Hydride ionSodium borohydride (NaBH₄)Primary Alcohol (3-Sulfanylhexan-1-ol)Methanol or Ethanol
Organometallic reagentsEthylmagnesium bromide (CH₃CH₂MgBr)Secondary AlcoholAnhydrous ether, followed by H₃O⁺ workup
Cyanide ionHydrogen cyanide (HCN) or Sodium cyanide (NaCN)/H⁺CyanohydrinAqueous, slightly acidic
AlcoholsEthanol (CH₃CH₂OH)Hemiacetal/Acetal (B89532)Acid or base catalysis

Condensations:

Aldehydes with α-hydrogens, such as this compound, can undergo aldol condensation reactions. nih.gov In a self-condensation reaction, one molecule acts as a nucleophile (after deprotonation at the α-carbon to form an enolate) and attacks the electrophilic carbonyl carbon of a second molecule. thegoodscentscompany.com This reaction forms a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. This process is a significant pathway for dimerization.

Intermolecular and Intramolecular Reactions of this compound

The presence of both a nucleophilic thiol and an electrophilic aldehyde in the same molecule opens up possibilities for both intramolecular and further intermolecular reactions beyond simple oxidation or addition.

Intramolecular Cyclization:

This compound can undergo an intramolecular nucleophilic attack of the thiol group on the aldehyde carbonyl carbon. This reversible reaction forms a cyclic thiohemiacetal. In this case, the reaction would lead to the formation of a six-membered tetrahydro-2H-thiopyran-2-ol ring system. The position of the equilibrium between the open-chain aldehyde and the cyclic thiohemiacetal depends on thermodynamic factors such as ring strain and stability.

Intermolecular Reactions:

Dimerization: As noted in commercial specifications, "dimers" are often found as components in 3-mercaptohexanal (B1221480) preparations. d-nb.info These dimers can arise from several pathways:

Oxidative Dimerization: The formation of bis(3-oxohexyl) disulfide through the oxidation of the thiol groups of two molecules, as discussed in section 5.1.

Aldol Condensation: The self-condensation of two molecules of the aldehyde, as described in section 5.2, leads to a C12 α,β-unsaturated aldehyde.

Formation of Thiazines: In the presence of ammonia or primary amines, this compound could potentially undergo a series of reactions to form substituted 1,3-thiazines. This would involve the initial formation of an imine at the aldehyde, followed by an intramolecular cyclization involving the thiol group. The formation of 1,3-thiazine derivatives is a known synthetic route from related starting materials. ives-openscience.eu

Degradation Pathways and Stability Studies in Chemical Systems

Volatile sulfur compounds, including this compound, are often susceptible to degradation, which can impact their chemical profile and sensory properties in various systems, such as foods and beverages. thegoodscentscompany.com The stability of this compound is influenced by factors such as pH, temperature, oxygen availability, and the presence of other reactive species.

The primary degradation pathway for this compound is oxidation. The thiol group is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(3-oxohexyl) disulfide. thegoodscentscompany.com This process can be accelerated by the presence of oxygen and metal ions. Further oxidation can lead to the formation of sulfonic acids, resulting in the complete loss of the thiol character.

The aldehyde group can also be oxidized, particularly in the presence of strong oxidizing agents or air over prolonged periods, to form the corresponding carboxylic acid, 3-sulfanylhexanoic acid.

Studies on the related compound, 3-mercaptohexanol (3MH), in wine have shown that it is unstable during storage due to its reaction with electrophilic species that arise from the oxidation of other wine components. thegoodscentscompany.com It is highly probable that this compound would exhibit similar or even greater instability due to the presence of the more reactive aldehyde group. The stability of other flavor-active sulfur compounds has also been shown to be pH-dependent. nih.gov It is likely that the stability of this compound would also be influenced by the pH of the system, which would affect the equilibrium between the thiol and the more nucleophilic thiolate anion.

Condition Potential Degradation Pathway Primary Product(s)
Presence of Oxygen/OxidantsOxidation of thiol groupbis(3-oxohexyl) disulfide
Strong Oxidizing ConditionsOxidation of aldehyde group3-Sulfanylhexanoic acid
Acidic/Basic ConditionsCatalysis of condensation or other reactionsAldol condensation products, cyclic ethers
Elevated TemperatureAcceleration of oxidation and condensation reactionsVarious degradation products

Advanced Analytical Techniques for 3s 3 Sulfanylhexanal Characterization

Chromatographic Separation Methods

Chromatography is essential for isolating (3S)-3-Sulfanylhexanal from the complex mixture of volatile and non-volatile compounds in a sample. The choice of technique depends on the volatility of the analyte and the specific analytical goal, such as separating enantiomers.

Gas chromatography is a primary technique for the analysis of volatile sulfur compounds. mdpi.comnih.gov For direct analysis of this compound and related thiols, a sample preparation step is often necessary to extract and concentrate the analytes from the matrix. Techniques such as stir bar sorptive extraction (SBSE) and solid-phase microextraction (SPME) are commonly employed. mdpi.comunimi.it

Due to the thermal instability and potential for non-volatility of related precursor compounds, derivatization is often required. encyclopedia.pubmdpi.com A common approach involves acylation, for instance with heptafluorobutyric anhydride (B1165640) (HFBA), to create more volatile and thermally stable derivatives suitable for GC analysis. mdpi.com The separation is typically performed on capillary columns with various stationary phases, depending on the required selectivity.

Table 1: Example GC Parameters for Volatile Thiol Analysis

ParameterCondition
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Prep Solid-Phase Microextraction (SPME) or Derivatization
Column Type Fused-silica capillary column (e.g., DB-5ms, DB-FFAP)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Program Initial temp 35-40°C, ramped to 210-250°C
Detector Mass Spectrometer (MS) or Pulsed Flame Photometric Detector (PFPD)

GC coupled with olfactometry (GC-O) has been instrumental in identifying the aromatic contribution of potent thiols, even at concentrations below the detection limits of mass spectrometers. encyclopedia.pubmdpi.com

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is indispensable for analyzing less volatile or thermally unstable precursors of this compound, such as its cysteine or glutathione (B108866) conjugates. mdpi.com The development of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has provided the sensitivity and selectivity needed for trace-level quantification in complex samples like wine and fruit juices. unimi.itnih.gov

Analysis by LC often requires derivatization to enhance detection and chromatographic retention. For thiols, this can involve reaction with reagents like 4,4'-dithiodipyridine or p-hydroxymercuribenzoate. The separation is typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of an aqueous solution (often with formic acid for pH control) and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com

Table 2: Typical LC-MS/MS Method for Thiol Precursor Analysis

ParameterCondition
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Column Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2-0.4 mL/min
Detection ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode

Since the enantiomers of many chiral thiols exhibit different sensory properties, their separation is crucial for accurate aroma characterization. Chiral chromatography is the definitive method for this purpose. nih.govntu.edu.sg High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common approach. nih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven highly effective for resolving the enantiomers of 3-sulfanylhexan-1-ol, a closely related compound. nih.gov For instance, a Lux Amylose-1 column has been successfully used in a validated HPLC-MS/MS method to separate and quantify the individual enantiomers of 3-sulfanylhexan-1-ol and its acetate (B1210297) derivative in wine. nih.gov The separation relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. youtube.com

Spectrometric Identification and Structural Elucidation

Following chromatographic separation, spectrometric techniques provide definitive identification and structural information. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful methods for this purpose.

Mass spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for the identification and quantification of trace-level compounds like this compound. jiangnan.edu.cn In electron ionization (EI) mode, used in GC-MS, molecules undergo fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. chemguide.co.uk

For an aldehyde like this compound, characteristic fragmentation patterns would be expected. libretexts.org These include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29).

Beta-cleavage: Breakage of the bond adjacent to the sulfur atom.

McLafferty Rearrangement: A potential rearrangement if the alkyl chain length allows, though less common for aldehydes than for ketones or esters. wikipedia.org

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation and is essential for quantification in complex matrices. nih.gov By selecting a specific precursor ion and fragmenting it, a highly selective transition can be monitored, which significantly reduces matrix interference. Stable Isotope Dilution Analysis (SIDA), where a labeled internal standard is used, is often paired with MS/MS to achieve accurate and precise quantification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of a molecule, although it is less sensitive than MS and typically requires a purified, more concentrated sample. For this compound, ¹H NMR and ¹³C NMR would provide a complete map of the carbon and proton framework.

Key expected signals in the ¹H NMR spectrum would include:

An aldehyde proton signal (~9.5-10.0 ppm).

A signal for the proton on the carbon bearing the sulfanyl (B85325) group (methine proton).

Signals for the methylene (B1212753) and methyl protons of the hexyl chain, with multiplicities and chemical shifts determined by their neighboring groups. researchgate.net

A signal for the sulfanyl proton (-SH), which can be broad and its chemical shift is often variable. This peak disappears upon exchange with D₂O, a classic test for labile protons. nih.gov

To distinguish enantiomers by NMR, a chiral derivatizing agent (CDA), such as Mosher's acid, can be used. ntu.edu.sg The CDA reacts with the analyte to form diastereomers, which are distinguishable in the NMR spectrum, allowing for the determination of enantiomeric purity. ntu.edu.sg

Coupled Techniques and Hyphenated Systems (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of trace volatile compounds like this compound in intricate samples such as food and beverages.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS analysis typically involves a sample preparation step to extract and concentrate the analyte, followed by separation on a gas chromatographic column and detection by a mass spectrometer.

A common sample preparation technique is Headspace Solid-Phase Microextraction (HS-SPME), which is valued for its simplicity, speed, and solvent-free nature. The choice of the SPME fiber coating is critical for the efficient extraction of sulfur compounds. For instance, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers have been shown to be effective for preconcentrating volatile sulfur compounds from fermented beverages. nih.govnih.gov

Due to the reactive nature of the thiol group in this compound, derivatization is often employed to improve its thermal stability and chromatographic behavior. libretexts.orgphenomenex.blog Common derivatization approaches for thiols include silylation, acylation, and alkylation. libretexts.orgsigmaaldrich.comgcms.cz For example, derivatization with reagents like heptafluorobutyric anhydride (HFBA) can be utilized before GC-MS analysis. researchgate.net

The mass spectrometer detector provides high selectivity and sensitivity, allowing for the identification of this compound based on its unique mass spectrum and retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for volatile compounds, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative, especially for less volatile precursors or derivatives of this compound. The primary advantage of LC-MS is the reduced need for extensive sample preparation, as it can handle complex aqueous matrices directly. mdpi.comencyclopedia.pub

For the analysis of related thiol compounds in wine, such as 3-sulfanylhexan-1-ol, chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully developed and validated. iaea.org This suggests the high potential for similar methodologies to be applied to this compound. In such methods, analytes are often derivatized to enhance their chromatographic retention and ionization efficiency.

The use of tandem mass spectrometry (MS/MS) in LC-MS provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for quantification in complex samples. lcms.czlcms.cz

Quantitative Analysis Methodologies

Accurate quantification of this compound is essential for understanding its contribution to the aroma profiles of various products. The methodologies employed for quantification must be validated to ensure reliability.

Method Validation: A comprehensive validation of any analytical method is critical and typically includes the assessment of several key parameters:

Linearity and Range: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For instance, a validated GC-MS method for 3-MCPD, a food contaminant, demonstrated good linearity over a concentration range of 0.05–1.50 μg/g. researchgate.net Similarly, a method for hexanal (B45976) analysis showed a linear response in the range of 1 to 3000 ng/g. redalyc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For hexanal, an LOD of 1.06 ng/g and an LOQ of 3.53 ng/g have been reported using an HS-SPME-GC-MS method. redalyc.org In the analysis of free short-chain fatty acids in infant formula, LODs and LOQs ranged from 12.0 to 34.9 ng/g and 40.0 to 116.5 ng/g, respectively. nih.gov

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated method for 3-MCPD, the precision of retention times was less than 2.00%. researchgate.net

Accuracy (Recovery): Accuracy is the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. In the analysis of 3-MCPD, recovery percentages ranged from 28.88% to 102.50% depending on the spiking concentration. researchgate.net A method for hexanal analysis reported a recovery of 97.7%. redalyc.org

Stable Isotope Dilution Assay (SIDA): This is a highly accurate and reliable quantification technique that is often employed in both GC-MS and LC-MS/MS methods. SIDA involves the use of a stable isotope-labeled version of the analyte as an internal standard. This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.

The table below summarizes typical validation parameters for the quantitative analysis of related volatile compounds using chromatographic techniques, which can serve as a reference for methods targeting this compound.

ParameterHexanal (HS-SPME-GC-MS) redalyc.org3-MCPD (GC-MS) researchgate.netFree Short-Chain Fatty Acids (GC-MS/MS) nih.gov
Linearity Range 1 - 3000 ng/g0.05 - 1.50 µg/gNot specified
Coefficient of Determination (R²) Not specified0.997Not specified
LOD 1.06 ng/g0.012 µg/g (MDL)12.0 - 34.9 ng/g
LOQ 3.53 ng/g0.104 µg/mL (iLOQ)40.0 - 116.5 ng/g
Precision (RSD) 3.3% (repeatability)< 2.00% (retention time)Not specified
Recovery 97.7%28.88% - 102.50%Not specified

Note: Data presented is for related volatile compounds and serves as an illustrative example of typical performance characteristics of validated analytical methods.

Occurrence and Chemical Distribution of 3s 3 Sulfanylhexanal in Diverse Matrices

Natural Sources and Biological Systems

(3S)-3-Sulfanylhexanal and its non-volatile precursors are synthesized in various biological systems, from plants to animals, where they play roles in metabolic processes.

The compound has been identified, either in its free form or as a precursor, in several plant species.

Persicaria odorata : Commonly known as Vietnamese coriander, the aerial parts of Persicaria odorata are highly aromatic. Research into the volatile constituents of this herb led to the first-time discovery of 3-Sulfanylhexanal, alongside its corresponding alcohol, 3-sulfanyl-hexan-1-ol. nih.gov These sulfur-containing compounds contribute to the plant's characteristic pungent and complex aroma profile, which also includes various aldehydes such as decanal, undecanal, and dodecanal. nih.govekb.eg

Grapes (Vitis vinifera) : While the free form of 3-Sulfanylhexanal is not typically found in significant quantities in grape must, its non-volatile precursors are present. These precursors are primarily S-conjugated forms, which can be cleaved during fermentation to release the volatile thiol. Specifically, research has focused on glutathionylated (G-3SHal) and cysteinylated (Cys-3SHal) adducts. However, studies attempting to detect these specific aldehyde precursors in grape extracts have not been successful, whereas precursors for the related alcohol (3-sulfanylhexanol) are more commonly found and quantified. uclouvain.be The biogenesis of these precursors involves the nucleophilic addition of glutathione (B108866) to (E)-2-hexenal, an unsaturated aldehyde formed from the enzymatic breakdown of lipids in the grape berry. uclouvain.be

Hops (Humulus lupulus) : Hops are a significant source of aroma compounds in beer, including polyfunctional thiols. Free 3-Sulfanylhexanal has been directly identified in hops. uclouvain.be More importantly, hops contain the glutathionylated precursor, G-3SHal. While the cysteinylated adducts of 3-sulfanylalkyl aldehydes have not been detected in hops, G-3SHal has been found in several dual-purpose hop varieties, including Nelson Sauvin, Polaris, and Saaz, although often at concentrations below the limit of quantitation. uclouvain.beresearchgate.net In contrast, the glutathionylated precursor of a related compound, 3-sulfanylpentanal (G-3SPal), has been identified and quantified in a wider range of hop varieties. uclouvain.beresearchgate.net

Table 1: Occurrence of 3-Sulfanylhexanal (3SHal) Precursors in Hops This table is interactive. Users can sort columns by clicking on the headers.

Hop Variety Compound Concentration Notes
Nelson Sauvin G-3SHal Detected Below quantitation limit
Polaris G-3SHal Detected Below quantitation limit
Saaz G-3SHal Detected Below quantitation limit
Citra G-3SPal 3-15 mg/kg Precursor to 3-Sulfanylpentanal
Mandarina Bavaria G-3SPal 3-15 mg/kg Precursor to 3-Sulfanylpentanal
Mosaic G-3SPal 3-15 mg/kg Precursor to 3-Sulfanylpentanal
Nelson Sauvin G-3SPal 3-15 mg/kg Precursor to 3-Sulfanylpentanal
Polaris G-3SPal 3-15 mg/kg Precursor to 3-Sulfanylpentanal
Saaz G-3SPal 3-15 mg/kg Precursor to 3-Sulfanylpentanal

Data sourced from studies on thiol S-conjugate profiles in hops. uclouvain.beresearchgate.net

Thiol compounds, such as glutathione and cysteine, are abundant in animal tissues and play crucial roles in detoxification and antioxidant defense, particularly in the liver. researchgate.netvin.com However, based on available scientific literature, the specific compound this compound has not been identified as a naturally occurring metabolite in beef liver.

Occurrence in Fermented Products (e.g., Wine, Beer)

The transformation of non-volatile precursors from raw materials into aromatic compounds is a hallmark of fermentation. This compound is a notable product of this process in both wine and beer.

Wine : Free 3-Sulfanylhexanal has been identified in finished wines, contributing to their aromatic complexity. uclouvain.be Its presence was specifically noted in Belgian white wines made from Chardonnay and Solaris grapes. uclouvain.be The compound is not present in the initial grape must but is released from its S-conjugated precursors by the enzymatic action of yeast during alcoholic fermentation. The yeast's β-lyase enzyme cleaves the C-S bond in the precursor, liberating the volatile and odorous 3-Sulfanylhexanal.

Beer : In beer, 3-Sulfanylhexanal is recognized for imparting floral flavor notes. researchgate.netencyclopedia.pub Its presence is largely due to the precursors found in hops. During fermentation, and even during post-fermentation stages like bottle conditioning, yeast enzymes can release free 3-Sulfanylhexanal from these hop-derived precursors. uclouvain.beencyclopedia.pub Research has demonstrated that bottle refermentation, a process where a small amount of yeast and sugar is added to the beer before bottling, can lead to a notable increase in the concentration of free 3-Sulfanylhexanal. uclouvain.be

Factors Influencing Chemical Concentration and Profile in Matrices

The final concentration of this compound in a given matrix is not static but is influenced by a multitude of agricultural, biological, and technological factors.

Genetic and Agricultural Factors : The grape or hop variety is a primary determinant, as different cultivars possess genetically-driven variations in their ability to produce and accumulate thiol precursors. uclouvain.beitjfs.com In viticulture, factors such as vineyard location (terroir), soil composition, and vintage conditions significantly affect the aromatic potential of grapes and the resulting wines. mdpi.com The ripeness level of the grapes at harvest also influences the concentration of precursors. itjfs.com

Fermentation Conditions : The choice of yeast strain is critical, as strains differ in their enzymatic activity, particularly β-lyase, which is responsible for releasing the free thiol from its precursor. oeno-one.euucdavis.edu Fermentation temperature, nutrient availability (especially nitrogen), and the presence of other microorganisms, such as lactic acid bacteria in malolactic fermentation, can also modulate the final thiol profile. oeno-one.eucore.ac.ukmdpi.com

Processing and Aging : Winemaking and brewing techniques significantly impact thiol concentration. In winemaking, the use of clarifying agents like charcoal can lead to a depletion of thiol precursors in the juice before fermentation begins. itjfs.com In beer, practices such as dry hopping can introduce more precursors into the final product. Furthermore, the chemical environment of the beverage during aging and storage, including factors like pH and the presence of oxygen, can affect the stability and perception of 3-Sulfanylhexanal. Bottle conditioning in beer is a specific post-fermentation step known to increase its concentration. encyclopedia.pub

Chemical Contribution of 3s 3 Sulfanylhexanal to Organic Systems

Role as a Precursor to Chemically Active Thiol Derivatives

(3S)-3-Sulfanylhexanal, primarily in a conjugated state, is a key precursor to several impactful thiol derivatives. Its principal role is observed in the biogenesis of 3-sulfanylhexan-1-ol (3SH), a volatile thiol compound responsible for characteristic grapefruit and passionfruit aromas in many white wines, such as Sauvignon Blanc nih.gov.

The journey of this compound as a precursor begins with the formation of its non-volatile, odorless conjugates within grape berries. One of the initial and most significant of these is 3-S-glutathionylhexanal (glut-3SH-al) nih.gov. This conjugate is synthesized through a Michael addition reaction, where the naturally occurring antioxidant, glutathione (B108866), adds to the α,β-unsaturated aldehyde, (E)-2-hexenal nih.govwinemakersresearchexchange.com. This reaction is often initiated by cell damage, for instance, during the grape crushing process, which releases (E)-2-hexenal from the breakdown of fatty acids nih.gov.

Once formed, these glutathionylated precursors, along with related cysteinylated and dipeptide conjugates, represent a reservoir of potential aroma compounds. They are transported in the grape must to the fermentation stage, where they become available for transformation by yeast into volatile, aromatic thiols nih.govwisc.edu. The aldehyde functional group in glut-3SH-al renders it more reactive compared to other 3SH precursors, although its exact role and the efficiency of its conversion are still areas of active investigation nih.gov.

Precursor CompoundFormation PathwayResulting Active Thiol
3-S-Glutathionylhexanal (glut-3SH-al)Michael addition of glutathione to (E)-2-hexenal3-Sulfanylhexan-1-ol (3SH)
3-S-Cysteinylhexan-1-ol (Cys-3SH)Enzymatic breakdown of glutathionyl precursor3-Sulfanylhexan-1-ol (3SH)
3-S-γ-Glutamylcysteinylhexan-1-olIntermediate in glutathione conjugate breakdown3-Sulfanylhexan-1-ol (3SH)

Chemical Transformations Leading to Varietal Thiol Formation

The transformation of non-volatile precursors derived from this compound into aromatic varietal thiols is a multi-step process, primarily occurring during alcoholic fermentation. The central mechanism involves the enzymatic activity of yeast wisc.eduresearchgate.net.

The key transformation is the cleavage of the C-S (carbon-sulfur) bond within the amino acid conjugates by yeast enzymes known as β-lyases wisc.eduresearchgate.net. This enzymatic action releases the volatile thiol portion of the molecule from its non-volatile glutathione, cysteinylglycine, or cysteine carrier nih.gov.

The biogenesis pathway can be summarized as follows:

Conjugate Formation : As previously described, (E)-2-hexenal reacts with glutathione in the grape must to form 3-S-glutathionylhexanal (glut-3SH-al) nih.govwinemakersresearchexchange.com.

Enzymatic Breakdown : The glut-3SH-al can be sequentially broken down by peptidases into dipeptide (cysteinylglycine) and then single amino acid (cysteine) conjugates.

Thiol Release : Yeast with sufficient β-lyase activity cleaves these conjugates during fermentation to release the free thiol. It is at this stage or shortly after that the aldehyde group of the original precursor is reduced to an alcohol, yielding 3-sulfanylhexan-1-ol (3SH).

Esterification : Further yeast activity can lead to the acetylation of 3SH, transforming it into 3-sulfanylhexyl acetate (B1210297) (3SHA), another potent aroma compound with distinct passionfruit notes nih.gov.

Despite these identified pathways, research indicates that the conversion of glut-3SH-al to 3SH during fermentation can be inefficient, with some studies suggesting it contributes to only a small fraction of the total 3SH produced nih.gov. This has led to the hypothesis that a significant portion of the precursor may exist in forms that are less accessible to yeast enzymes, representing a largely untapped source of potential aroma nih.gov.

Transformation StepReactant(s)Key AgentProduct(s)
Conjugation(E)-2-hexenal + GlutathioneChemical (Michael Addition)3-S-Glutathionylhexanal
Thiol ReleaseS-Cysteine ConjugatesYeast β-lyase3-Sulfanylhexan-1-ol (3SH)
Acetylation3-Sulfanylhexan-1-ol (3SH)Yeast Alcohol Acetyltransferase3-Sulfanylhexyl Acetate (3SHA)

Structure-Activity Relationships in the Context of Organosulfur Chemistry

The structure of this compound and the thiols it produces is directly linked to their chemical reactivity and sensory activity. In organosulfur chemistry, the presence, position, and oxidation state of the sulfur atom, along with the nature of the carbon skeleton and other functional groups, dictate the molecule's properties.

For this compound itself, the aldehyde functional group is a key feature defining its reactivity nih.gov. Aldehydes are electrophilic and can readily react with nucleophiles or undergo oxidation and reduction. This reactivity is fundamental to its role as a transient intermediate that is rapidly conjugated or transformed within biological systems.

The structure-activity relationship is most evident when examining the varietal thiols derived from this precursor. These compounds are characterized by extremely low sensory perception thresholds, meaning they can impart significant aroma at very low concentrations (in the range of nanograms per liter) researchgate.net.

3-Sulfanylhexan-1-ol (3SH) : The six-carbon chain (derived from hexanal), the thiol group at the C3 position, and the alcohol group at the C1 position combine to produce its characteristic citrus (grapefruit) and tropical fruit aromas researchgate.net.

3-Sulfanylhexyl Acetate (3SHA) : This derivative is formed by the esterification of the alcohol group of 3SH. The replacement of the hydroxyl group with an acetate group modifies the aroma profile, shifting it towards notes often described as passionfruit or guava nih.govresearchgate.net. This demonstrates how a small structural modification can significantly alter the perceived scent.

4-Methyl-4-sulfanylpentan-2-one (4MSP) : While not a direct derivative of hexanal (B45976), this important varietal thiol shares structural similarities. Its shorter, branched carbon chain and the presence of a ketone instead of an alcohol result in a distinct box tree or blackcurrant bud aroma adelaide.edu.au.

Future Directions and Emerging Research Avenues for 3s 3 Sulfanylhexanal

Development of Novel Enantioselective Synthetic Routes

The precise stereochemistry of (3S)-3-Sulfanylhexanal is crucial to its distinct aroma profile. Consequently, the development of efficient and highly selective methods for its synthesis is a primary research goal. Future work in this area is expected to focus on several cutting-edge synthetic strategies.

Asymmetric catalysis is one of the most effective techniques for the stereoselective synthesis of chiral pharmaceuticals and other fine chemicals. jocpr.com The application of novel chiral catalysts, including transition metal complexes and organocatalysts, represents a promising avenue for the synthesis of this compound. jocpr.com For instance, the development of chiral rhodium and palladium complexes has been instrumental in enantioselective hydrogenation reactions, a strategy that could be adapted for the synthesis of chiral thiols. jocpr.com Organocatalysis, which utilizes small organic molecules to catalyze stereoselective transformations, offers a metal-free alternative and has been successfully employed in the synthesis of a variety of chiral compounds. jocpr.com

Biocatalysis is another rapidly advancing field with significant potential for the synthesis of this compound. jocpr.com The use of enzymes or whole-cell systems to catalyze chemical reactions offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint. jocpr.com Techniques such as directed evolution and enzyme engineering can be used to tailor enzymes to catalyze specific reactions with high enantioselectivity, even on non-natural substrates. jocpr.com For example, engineered transaminases have been developed for the production of chiral amines, and similar approaches could be envisioned for the synthesis of chiral thiols. jocpr.com

Future research will likely explore a variety of asymmetric synthetic methodologies to access this compound with high enantiomeric purity. A comparison of potential future synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Catalysis High efficiency and selectivity, broad substrate scope. jocpr.comDevelopment of novel chiral transition metal and organocatalysts. jocpr.com
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally benign. jocpr.comEnzyme screening, directed evolution, and metabolic engineering. jocpr.com
Chiral Pool Synthesis Utilization of readily available chiral starting materials.Identification of suitable chiral precursors and efficient reaction pathways.

Deeper Elucidation of Biochemical Pathways and Enzymatic Mechanisms

While this compound has been identified as a key aroma compound in passion fruit, the precise biochemical pathways leading to its formation are not yet fully understood. nih.gov Future research in this area will be crucial for understanding how its production is regulated in nature and for potentially enhancing its content in fruits and derived products.

Key research will likely focus on identifying the non-volatile precursors of this compound in plants. In many fruits and beverages like wine, potent volatile thiols are known to be released from non-volatile S-cysteine or S-glutathione conjugates during processing or fermentation. researchgate.netucdavis.edunih.gov For the closely related compound, 3-mercaptohexan-1-ol, both S-glutathionylated and S-cysteinylated precursors have been identified in passion fruit, suggesting a similar pathway may be active for 3-sulfanylhexanal. nih.gov Identifying the specific glutathionylated and cysteinylated precursors to this compound is a critical next step.

Furthermore, the enzymatic machinery responsible for the release of this compound from its precursors warrants detailed investigation. In the context of wine, yeast enzymes with carbon-sulfur lyase (C-S lyase) activity, often referred to as β-lyases, are known to cleave the C-S bond in cysteine-S-conjugates to release the free thiol during fermentation. nih.govnih.gov The identification and characterization of plant or microbial enzymes with high specificity for the precursors of this compound could have significant biotechnological applications.

Research AreaKey ObjectivesPotential Impact
Precursor Identification Isolate and identify the glutathionylated and cysteinylated precursors of this compound in passion fruit and other natural sources. nih.govUnderstanding the biosynthesis and storage of this key aroma compound.
Enzyme Characterization Identify and characterize the plant and microbial enzymes (e.g., C-S lyases) responsible for the release of this compound from its precursors. nih.govDevelopment of enzymatic methods for controlled flavor release in food and beverage production.
Metabolic Regulation Investigate the genetic and environmental factors that influence the accumulation of precursors and the activity of releasing enzymes.Strategies for enhancing the natural flavor profile of fruits and fermented products.

Advanced Analytical Tool Development for Trace Level Detection

Future advancements in analytical instrumentation and methodologies will play a key role. Gas chromatography coupled with sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD), is a powerful technique for the analysis of volatile sulfur compounds due to its high selectivity and sensitivity. rsc.orgacs.orgnih.gov Further improvements in detector technology and chromatographic separation will enable even lower detection limits.

Sample preparation is another critical aspect of trace-level analysis. Techniques like solid-phase microextraction (SPME) are widely used for the extraction and pre-concentration of volatile compounds from complex matrices. unimi.it The development of new SPME fiber coatings with enhanced affinity for thiols could improve extraction efficiency and sensitivity. Additionally, derivatization strategies, where the thiol group is reacted to form a less volatile or more easily detectable derivative, followed by analysis using GC-MS or UPLC-MS, will continue to be an important tool. unimi.itsemanticscholar.org

The chiral nature of this compound adds another layer of analytical complexity. Chiral chromatography, using specialized chiral stationary phases, is necessary to separate and quantify the individual enantiomers. wikipedia.org The development of new and more efficient chiral stationary phases for both gas and liquid chromatography will be crucial for routine enantioselective analysis. mdpi.com

Analytical TechniqueFuture Development FocusExpected Outcome
Gas Chromatography (GC) Higher resolution capillary columns, more sensitive and selective sulfur detectors (e.g., SCD). rsc.orgnih.govImproved separation and lower limits of detection for complex samples.
Sample Preparation Novel SPME fiber coatings, advanced derivatization reagents for enhanced selectivity and sensitivity. unimi.itMore efficient and robust methods for extraction and pre-concentration from diverse matrices.
Chiral Separation Development of new chiral stationary phases for GC and HPLC, advancement in capillary electrophoresis methods. wikipedia.orgmdpi.comnih.govRoutine and accurate quantification of the enantiomeric distribution of 3-sulfanylhexanal.

Exploration of Novel Chemical Reactions and Applications

The bifunctional nature of this compound, containing both a reactive thiol and an aldehyde group, opens up a wide range of possibilities for novel chemical reactions and applications beyond its use as a flavor and fragrance ingredient.

The thiol group can undergo a variety of reactions, including oxidation to disulfides, sulfenic acids, and sulfonic acids, as well as alkylation and addition to unsaturated systems. The aldehyde group is also highly reactive and can participate in reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of acetals, imines, and oximes. The interplay between these two functional groups could lead to the synthesis of novel heterocyclic compounds and other complex molecules. For example, the intramolecular reaction between the thiol and aldehyde could lead to the formation of cyclic thiohemiacetals.

The exploration of these reactions could lead to the development of new building blocks for organic synthesis, novel materials with unique properties, and potentially new biologically active compounds. For instance, the ability of thiols to bind to metal surfaces could be exploited in the development of new sensors or corrosion inhibitors.

Reaction TypePotential ProductsPossible Applications
Thiol-Specific Reactions Disulfides, thioethers, thioesters. nih.govPolymer synthesis, development of self-assembled monolayers.
Aldehyde-Specific Reactions Carboxylic acids, alcohols, acetals, imines. nih.govbyjus.comSynthesis of fine chemicals and pharmaceutical intermediates.
Bifunctional/Intramolecular Reactions Cyclic thiohemiacetals, sulfur-containing heterocycles.Novel building blocks for organic synthesis, new classes of fragrances.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling are powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. wikipedia.org The application of these methods to this compound can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) is a widely used computational method that can be employed to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and reaction energetics. unige.ch DFT studies can be used to investigate the conformational preferences of this compound, which can influence its interaction with olfactory receptors. Furthermore, DFT can be used to model the transition states of chemical reactions, providing insights into reaction mechanisms and helping to guide the development of new synthetic routes. researchgate.net

Molecular modeling can also be used to study the interactions of this compound with biological systems, particularly olfactory receptors. researchgate.net Understanding how this molecule binds to and activates specific olfactory receptors is key to understanding the molecular basis of its potent aroma. researchgate.net Docking studies and molecular dynamics simulations can be used to predict the binding mode of this compound in the active site of a receptor and to identify the key amino acid residues involved in the interaction. nih.gov This information could be invaluable for the design of new fragrance molecules with tailored sensory properties. The study of thiol-aromatic interactions is an area where computational methods have provided significant insights and could be applied to understand the binding of this compound to receptor sites. acs.org

Computational MethodResearch ApplicationPotential Insights
Density Functional Theory (DFT) Calculation of molecular structure, vibrational spectra, and reaction mechanisms. unige.chresearchgate.netUnderstanding of conformational preferences, prediction of spectroscopic properties, and elucidation of reaction pathways.
Molecular Docking Prediction of the binding mode of this compound to olfactory receptors. nih.govIdentification of key binding interactions and the structural basis for odor perception.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of this compound in solution and within a receptor binding pocket. researchgate.netUnderstanding the flexibility of the molecule and the stability of the ligand-receptor complex.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.